molecular formula C6H9ClO2 B1346282 5-Chloro-5-hexenoic acid CAS No. 731773-27-6

5-Chloro-5-hexenoic acid

Cat. No.: B1346282
CAS No.: 731773-27-6
M. Wt: 148.59 g/mol
InChI Key: VNYQMXKLFUIDMR-UHFFFAOYSA-N
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Description

5-Chloro-5-hexenoic acid is an organic compound with the molecular formula C6H9ClO2. It is a derivative of hexenoic acid, where a chlorine atom is substituted at the fifth carbon of the hexenoic acid chain. This compound is of interest due to its unique structure, which combines both an alkene and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-5-hexenoic acid can be synthesized through various methods. One common approach involves the chlorination of 5-hexenoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to ensure selective chlorination at the fifth carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5-hexenoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The alkene group can be reduced to form saturated compounds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of 5-chlorohexanoic acid.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

5-Chloro-5-hexenoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-5-hexenoic acid involves its reactivity due to the presence of both the alkene and carboxylic acid groups. The chlorine atom can participate in nucleophilic substitution reactions, while the alkene group can undergo addition reactions. These properties make it a valuable compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-5-hexenoic acid: Similar structure but with a bromine atom instead of chlorine.

    5-Iodo-5-hexenoic acid: Similar structure but with an iodine atom instead of chlorine.

    5-Fluoro-5-hexenoic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

5-Chloro-5-hexenoic acid is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making it a balanced choice for various synthetic applications. Its combination of alkene and carboxylic acid functional groups further enhances its versatility in chemical reactions.

Properties

IUPAC Name

5-chlorohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYQMXKLFUIDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641248
Record name 5-Chlorohex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-27-6
Record name 5-Chlorohex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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